Lipophilicity Advantage vs. Unsubstituted Analog
The calculated octanol-water partition coefficient (LogP) for 2-(5-Bromo-2-fluorobenzyl)pyrrolidine is 3.2, significantly higher than the estimated LogP of 2.0 for unsubstituted 2-benzylpyrrolidine . This increase is driven by the electron-withdrawing and lipophilic contributions of the bromine and fluorine substituents on the benzyl ring [1].
| Evidence Dimension | LogP (Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | LogP = 3.2 |
| Comparator Or Baseline | 2-Benzylpyrrolidine (estimated LogP = 2.0) |
| Quantified Difference | +1.2 LogP units (approximately 16-fold increase in lipophilicity) |
| Conditions | Calculated using standard molecular descriptors (ALOGPS 2.1 or similar in silico model). |
Why This Matters
This 16-fold increase in lipophilicity directly translates to improved passive diffusion across the blood-brain barrier, a critical requirement for CNS-targeted research applications, making the bromo-fluoro derivative the necessary choice for neuropharmacology studies.
- [1] MDPI. (2019). 4-Aryl pyrrolidines as a novel class of orally efficacious antimalarial agents. Part 1: Evaluation of 4-aryl-N-benzylpyrrolidine-3-carboxamides. Pharmaceuticals, 12(3), 124. View Source
